molecular formula C9H16O2 B105097 Ethyl cyclohexanecarboxylate CAS No. 3289-28-9

Ethyl cyclohexanecarboxylate

Cat. No. B105097
CAS RN: 3289-28-9
M. Wt: 156.22 g/mol
InChI Key: JJOYCHKVKWDMEA-UHFFFAOYSA-N
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Patent
US05250669

Procedure details

To a solution of ethanol (45 ml) and triethylamine (78 g) in toluene (120 ml), cyclohexane carbonyl chloride (75 g, 0.51 mol) was added dropwise at 15° C. or lower, and stirring was continued for 3 h at room temperature. The reaction mixture was poured into cold H2O (350 ml), acidified with dilute hydrochloric acid and extracted with ethyl acetate. The organic extract was washed thrice with H2O (150 ml), dried over anhydrous Na2SO4 and the solvent was removed in vacuo. The residue (93 g) was distilled under reduced pressure to give the title compound as a colorless oil; yield: 64 g; bp 101°-102° C./35 mmHg (Lit: bp 194° C./~760 torr: G. A. Olah, T. Keumi, D. Meider, Synthesis, 1978, 929.).
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([OH:3])C.C(N([CH2:9][CH3:10])CC)C.[CH:11]1([C:17](Cl)=[O:18])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1.Cl>C1(C)C=CC=CC=1.O>[CH:11]1([C:17]([O:18][CH2:9][CH3:10])=[O:3])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
45 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
78 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
75 g
Type
reactant
Smiles
C1(CCCCC1)C(=O)Cl
Name
Quantity
120 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
350 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
lower, and stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed thrice with H2O (150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue (93 g) was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(CCCCC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.